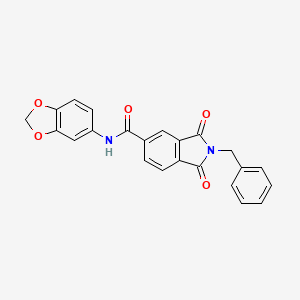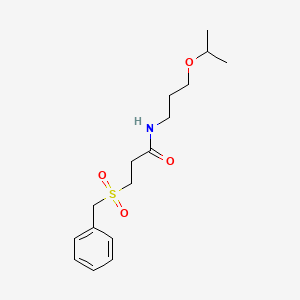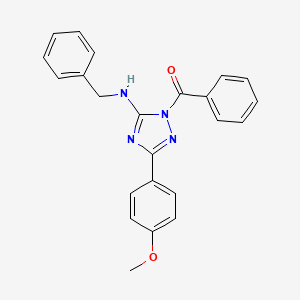![molecular formula C20H23N3O5S B4198454 ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4198454.png)
ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate
説明
Ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate, also known as EPPC, is a synthetic compound that belongs to the category of piperazinecarboxylate derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological studies.
作用機序
The mechanism of action of ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of carbonic anhydrases (CAs), which are enzymes involved in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, reduces tumor growth, and improves cognitive function.
実験室実験の利点と制限
Ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate. One direction is to investigate the structure-activity relationship (SAR) of this compound and its analogs to identify compounds with improved efficacy and safety profiles. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize the dosing regimen and route of administration. Finally, future studies should investigate the potential applications of this compound in other scientific research fields, such as neuroscience and immunology.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves a multistep process, and this compound has been studied for its potential applications in medicinal chemistry, drug discovery, and biological studies. The mechanism of action of this compound involves the inhibition of certain enzymes and proteins involved in various biological processes, and this compound has several advantages and limitations for lab experiments. Finally, there are several future directions for the research and development of this compound, including SAR studies, pharmacokinetics and pharmacodynamics studies, and investigations of potential applications in other scientific research fields.
科学的研究の応用
Ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and biological studies. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In biological studies, this compound has been used as a tool to investigate the mechanism of action of various biological processes.
特性
IUPAC Name |
ethyl 4-[2-(benzenesulfonamido)benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-2-28-20(25)23-14-12-22(13-15-23)19(24)17-10-6-7-11-18(17)21-29(26,27)16-8-4-3-5-9-16/h3-11,21H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRZRDKAQJGQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(dimethylamino)ethyl]-2-(phenylthio)acetamide](/img/structure/B4198372.png)
![N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4198379.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4198387.png)
![3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4198399.png)


![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4198414.png)

![[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol](/img/structure/B4198434.png)
![N-{2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-4-ethoxyphenyl}-2-hydroxypropanamide](/img/structure/B4198442.png)
![ethyl 1-[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4198443.png)

